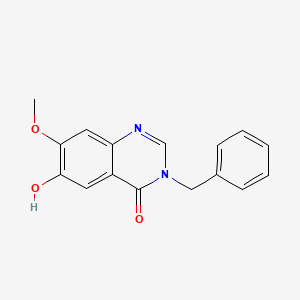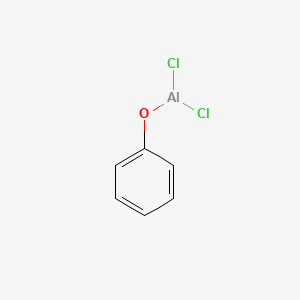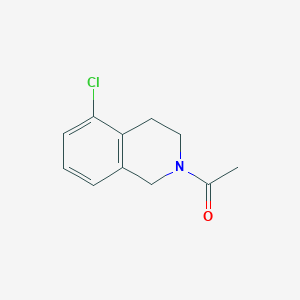
1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one
説明
1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one, also known as CDI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. CDI is a synthetic molecule that belongs to the class of isoquinolines, which are known for their diverse biological activities.
科学的研究の応用
1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one has been extensively studied for its potential applications in biomedical research. It has been shown to have anticancer, antimicrobial, and antiviral activities. 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one has also been investigated for its ability to modulate the immune system and inhibit inflammation. Moreover, 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one has been used as a tool to study protein-protein interactions and to develop new drugs.
作用機序
The mechanism of action of 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one has also been found to interact with the protein Hsp90, which is essential for the folding and stability of many proteins.
Biochemical and Physiological Effects:
1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one has been shown to have a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one has also been shown to inhibit the growth of bacteria and viruses. In addition, 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one has been found to modulate the immune system by regulating the production of cytokines and chemokines. Furthermore, 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one in lab experiments is its ability to selectively target specific proteins and enzymes. This allows researchers to study the function of these proteins and enzymes in greater detail. Another advantage is that 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one is a synthetic molecule, which means that it can be easily modified to improve its activity or selectivity. However, one of the limitations of using 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one is that it can be toxic to cells at high concentrations. Therefore, careful optimization of experimental conditions is required to ensure that 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one is used at safe and effective concentrations.
将来の方向性
There are several future directions for the study of 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one. One area of interest is the development of 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one-based drugs for the treatment of cancer and infectious diseases. Another area of interest is the use of 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one as a tool to study protein-protein interactions and to develop new drugs. Moreover, the potential of 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one to modulate the immune system and inhibit inflammation makes it a promising candidate for the development of immunomodulatory drugs. Finally, further studies are needed to fully understand the mechanism of action of 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one and to optimize its activity and selectivity.
特性
IUPAC Name |
1-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-8(14)13-6-5-10-9(7-13)3-2-4-11(10)12/h2-4H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNLJFBKLBFDAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587821 | |
| Record name | 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | |
CAS RN |
937591-81-6 | |
| Record name | 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




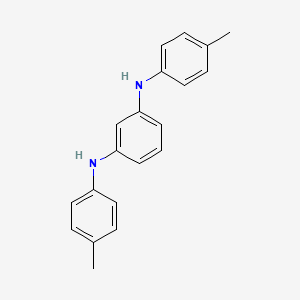


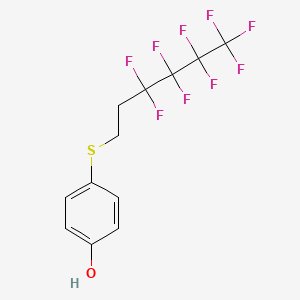
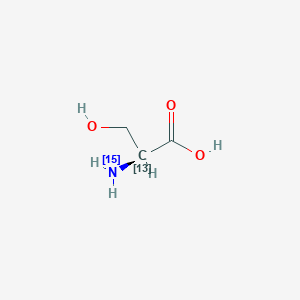
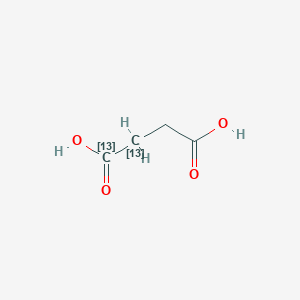
![tert-Butyl {2-amino-2-[2-(trifluoromethyl)phenyl]ethyl}carbamate](/img/structure/B1628494.png)

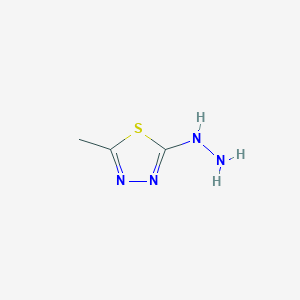
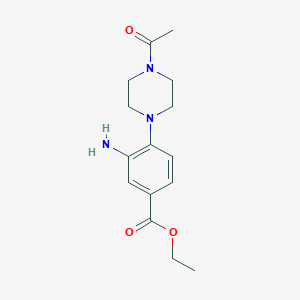
![2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol dihydrochloride](/img/structure/B1628502.png)
